Product packaging for 2-(Furan-3-yl)ethan-1-amine hydrochloride(Cat. No.:CAS No. 1989672-71-0)

2-(Furan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2550836
CAS No.: 1989672-71-0
M. Wt: 147.6
InChI Key: KYRVNWMVTRPXFY-UHFFFAOYSA-N
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Description

Overview of Furan-Containing Organic Compounds in Contemporary Chemical Research

Furan (B31954) and its derivatives are a cornerstone of heterocyclic chemistry, prized for their versatile applications across numerous scientific disciplines. mdpi.com The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent scaffold in a vast array of biologically active compounds and natural products. researchgate.netutripoli.edu.ly In medicinal chemistry, the furan nucleus is recognized as a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. utripoli.edu.ly Its incorporation into molecular structures can significantly influence their biological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities. researchgate.netutripoli.edu.ly

The utility of furan derivatives extends to materials science, where they serve as precursors for the synthesis of polymers and other advanced materials. digitellinc.com Their unique electronic properties and reactivity make them valuable building blocks in the development of novel functional materials. digitellinc.com The ongoing exploration of furan chemistry continues to yield innovative synthetic methodologies and novel compounds with diverse applications.

Importance of Primary Aliphatic Amine Hydrochlorides as Versatile Synthetic Intermediates

Primary aliphatic amines are fundamental building blocks in organic synthesis, valued for their nucleophilicity and ability to participate in a wide range of chemical transformations. Their hydrochloride salts, which are often more stable and easier to handle than the free amines, serve as crucial synthetic intermediates. The use of amine hydrochlorides is particularly advantageous in large-scale synthesis and in the construction of compound libraries for drug discovery.

The conversion of primary aliphatic amine hydrochlorides into a diverse array of functional groups is a well-established strategy in medicinal and process chemistry. These salts are readily employed in reactions such as amidation, alkylation, and reductive amination to construct more complex molecular architectures. Their stability and ease of handling facilitate their use in parallel synthesis, a technique that enables the rapid generation of large numbers of compounds for biological screening.

Specific Significance of 2-(Furan-3-yl)ethan-1-amine (B2934610) Hydrochloride as a Research Target and Synthetic Building Block in Chemical Disciplines

2-(Furan-3-yl)ethan-1-amine hydrochloride emerges as a molecule of specific interest at the intersection of furan chemistry and amine synthesis. Its structure, featuring a furan ring connected to a primary ethylamine (B1201723) chain, presents a unique combination of chemical functionalities. The furan-3-yl moiety offers a site for various chemical modifications, while the primary amine hydrochloride provides a handle for a plethora of synthetic transformations.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The furan ring can act as a bioisostere for other aromatic systems, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net Researchers utilize this compound in the development of novel therapeutic agents, agrochemicals, and materials. Its application in the synthesis of compound libraries for high-throughput screening is a key area of interest in drug discovery.

Below is an interactive data table summarizing the key properties of this compound:

PropertyValue
CAS Number 1989672-71-0
Molecular Formula C6H10ClNO
Molecular Weight 147.61 g/mol
IUPAC Name This compound

Note: The data in this table is compiled from various chemical supplier databases. cymitquimica.comachemblock.comsigmaaldrich.com

Historical Development and Classification of Furan-Substituted Ethanamine Derivatives in Organic Synthesis

The historical development of furan-substituted ethanamine derivatives is intrinsically linked to the broader evolution of furan chemistry. While early research focused on the synthesis and reactivity of the furan ring itself, subsequent efforts have increasingly targeted the preparation of functionalized furan derivatives for specific applications. The synthesis of 3-substituted furans, in particular, has presented unique challenges and has been an active area of research. rsc.org

The development of efficient synthetic routes to furan-based amines has been driven by their potential utility in medicinal chemistry and materials science. mdpi.com Early methods often involved multi-step sequences with limited substrate scope. However, recent advancements in catalysis and synthetic methodology have enabled more direct and versatile approaches to these valuable compounds. The classification of furan-substituted ethanamine derivatives is often based on the substitution pattern of the furan ring and the nature of the substituents on the amine nitrogen. These classifications are crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClNO B2550836 2-(Furan-3-yl)ethan-1-amine hydrochloride CAS No. 1989672-71-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRVNWMVTRPXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2 Furan 3 Yl Ethan 1 Amine Hydrochloride

Retrosynthetic Analysis Approaches for the 2-(Furan-3-yl)ethan-1-amine (B2934610) Hydrochloride Scaffold

Retrosynthetic analysis serves as a foundational tool for devising synthetic routes to 2-(furan-3-yl)ethan-1-amine. airitilibrary.comias.ac.inscitepress.orgumi.ac.id This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

A primary disconnection strategy for 2-(furan-3-yl)ethan-1-amine involves breaking the carbon-nitrogen bond. This leads to a furan-3-yl-ethyl electrophile and an ammonia (B1221849) synthon. This approach suggests synthetic methods such as nucleophilic substitution or reductive amination.

Another key retrosynthetic disconnection targets the carbon-carbon bond of the ethyl side chain. This can lead to a furan-3-yl methyl species and a one-carbon synthon that can be elaborated to the amine functionality. This pathway points towards methods involving the extension of a side chain on the furan (B31954) ring.

Precursor Compounds and Starting Materials in the Synthesis of 2-(Furan-3-yl)ethan-1-amine Hydrochloride

The synthesis of this compound can commence from a variety of precursor compounds. The choice of starting material is often dictated by its commercial availability, cost, and the efficiency of the chosen synthetic route.

Furan-3-yl Carbonyl Compounds: Furan-3-carbaldehyde and 3-acetylfuran are common precursors for reductive amination protocols. These compounds provide the furan-3-yl moiety and a carbonyl group that can be readily converted into the amine functionality.

Furan-3-yl Acetonitrile (B52724): This compound serves as a direct precursor where the nitrile group can be reduced to the primary amine of the target molecule.

3-(2-Nitroethenyl)furan: This nitroalkene derivative is another valuable precursor. The nitro group can be reduced to form the desired amine.

Readily Available Furan-3-yl Substrates: Commercially available compounds such as 3-furoic acid and 3-bromofuran (B129083) can be utilized as starting points for multi-step synthetic strategies. These substrates require functional group manipulations to introduce the ethylamine (B1201723) side chain. uliege.be

Established Synthetic Routes to this compound

Several established synthetic routes have been developed for the preparation of this compound, each with its own set of advantages and limitations.

Reductive Amination Protocols Utilizing Furan-3-yl-Containing Carbonyl Precursors

Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. mdpi.comscispace.com This one-pot reaction typically involves the condensation of a furan-3-yl aldehyde or ketone with an amine source, such as ammonia, to form an imine intermediate, which is then reduced in situ to the desired amine. taylorfrancis.compsu.edu

Various reducing agents and catalytic systems have been utilized for this transformation, including noble metal catalysts and non-noble metal catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. researchgate.net

Precursor Amine Source Catalyst/Reducing Agent Solvent Temperature (°C) Yield (%) Reference
Furan-3-carbaldehyde Ammonia Rh/Al2O3, H2 Aqueous solution 80 ~92 (for furfurylamine) psu.edu
5-Hydroxymethylfurfural Primary Amines CuAlOx, H2 Methanol (B129727) - Good to Excellent scispace.com
Furfural Ammonia Raney Co, H2 - - 99 (for furfurylamine) mdpi.com
5-Hydroxymethylfurfural Ammonia Ni/SBA-15, H2 - 100 ~90 (for HMFA) mdpi.com

Reduction Pathways of Nitrile or Nitroalkene Derivatives

An alternative approach involves the reduction of a nitrile or a nitroalkene group attached to the furan-3-yl scaffold. Furan-3-ylacetonitrile can be reduced to 2-(furan-3-yl)ethan-1-amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Similarly, 3-(2-nitroethenyl)furan can be reduced to the target amine. This transformation is typically achieved through catalytic hydrogenation over catalysts like palladium on carbon or by using chemical reducing agents.

Multi-Step Synthetic Strategies from Readily Available Furan-3-yl Substrates

Multi-step syntheses provide a versatile approach to this compound, starting from simple and readily available furan-3-yl derivatives. nih.govresearchgate.nettruman.edu For instance, 3-furoic acid can be converted to the corresponding acid chloride, which can then be subjected to a series of reactions to introduce the ethylamine side chain. nih.govmdpi.com

Another strategy may involve the use of 3-bromofuran as a starting material. Through cross-coupling reactions, a two-carbon unit can be introduced, which can then be further functionalized to the desired amine. These multi-step sequences allow for greater flexibility in molecular design and the introduction of various substituents if required.

Nucleophilic Substitution Approaches for Amine Introduction

The introduction of the amine group can also be achieved through nucleophilic substitution reactions. mdpi.com This approach typically involves the preparation of a furan-3-yl-ethyl substrate with a suitable leaving group, such as a halide or a sulfonate ester. This electrophilic substrate is then treated with an ammonia equivalent, which acts as the nucleophile to displace the leaving group and form the desired amine. The efficiency of this method depends on the nature of the leaving group and the reaction conditions employed.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The synthesis of this compound can be approached through several pathways, with the most common being the reduction of 2-(furan-3-yl)acetonitrile (B6262236). The optimization of reaction conditions is critical to maximize product yield and minimize the formation of impurities. Key parameters for optimization include the choice of reducing agent, solvent, temperature, and pressure.

Catalytic Hydrogenation

Catalytic hydrogenation represents a highly effective method for nitrile reduction. The selection of the catalyst and solvent system is paramount for achieving high selectivity and yield.

Catalyst: Transition metal catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel (Raney Ni) are commonly employed. Raney Ni is often favored for its high activity and cost-effectiveness in nitrile reductions. The catalyst loading is another parameter to be optimized, typically ranging from 5 to 10 mol%.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) or methanol, often saturated with ammonia, are used to suppress the formation of secondary and tertiary amine byproducts. Anhydrous ammonia in ethanol is particularly effective.

Temperature and Pressure: These conditions are interdependent. Higher hydrogen pressure generally allows for lower reaction temperatures and shorter reaction times. Typical conditions range from room temperature to 100°C and hydrogen pressures from 50 to 1500 psi.

Chemical Reduction

Metal hydride reagents offer an alternative to catalytic hydrogenation, particularly for smaller-scale syntheses.

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields. However, it is highly reactive and requires anhydrous conditions with solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are milder alternatives.

Workup: The workup procedure for hydride reductions is crucial. Careful quenching of the reaction mixture, typically with a sequence of water and sodium hydroxide (B78521) solution (e.g., Fieser workup), is necessary to isolate the amine product.

The final step involves converting the free amine to its hydrochloride salt by treating the amine solution with hydrochloric acid (either gaseous HCl or a solution in a solvent like isopropanol (B130326) or ether), followed by isolation of the precipitated salt.

Interactive Data Table: Optimization of Nitrile Reduction Conditions

Below is a representative data table illustrating the effects of various conditions on the yield of a primary amine from a nitrile reduction, based on general principles.

EntryReducing SystemSolventTemperature (°C)Pressure (psi)Time (h)Yield (%)
1Raney Ni, NH₃Ethanol801000685
210% Pd/C, NH₃Methanol25502478
3LiAlH₄THF25N/A492
4BH₃·THFTHF65N/A888

Note: This data is illustrative for typical nitrile reductions and serves as a basis for optimizing the specific synthesis of 2-(Furan-3-yl)ethan-1-amine.

Green Chemistry Principles and Sustainable Methodologies in the Preparation of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes.

Use of Renewable Feedstocks: The furan moiety itself is a prime candidate for green synthesis, as it can be derived from biomass. Furfural, produced from the dehydration of pentose (B10789219) sugars found in agricultural waste, is a key platform chemical that can be converted into various furan derivatives. mdpi.com

Catalysis over Stoichiometric Reagents: Catalytic methods, particularly heterogeneous catalytic hydrogenation, are vastly preferable to the use of stoichiometric metal hydride reagents like LiAlH₄. acs.org Catalysts are used in small quantities and can often be recovered and reused, minimizing waste. In contrast, hydride reductions generate significant amounts of inorganic waste during the workup.

Atom Economy: The reduction of 2-(furan-3-yl)acetonitrile via catalytic hydrogenation (C₆H₅NO + 2H₂ → C₆H₉N) exhibits excellent atom economy, with all atoms of the reactants being incorporated into the product and its co-product (which is the amine itself before salt formation).

Safer Solvents: The choice of solvent is a critical aspect of green synthesis. While THF and diethyl ether are effective for hydride reductions, they are volatile and pose safety hazards. Greener alternatives like ethanol, methanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, are preferred for catalytic routes. rsc.org

Energy Efficiency: Catalytic hydrogenation can often be conducted under milder conditions of temperature and pressure compared to some chemical reductions that may require heating for extended periods. mdpi.com Optimizing catalyst activity can lead to lower energy consumption.

Waste Prevention: High-yield reactions are fundamental to waste prevention. By optimizing reaction conditions to achieve high selectivity for the primary amine, the formation of secondary and tertiary amine byproducts is minimized, reducing the need for complex purification steps and the associated solvent waste. mdpi.com

Interactive Data Table: Green Chemistry Assessment of Synthetic Routes

PrincipleCatalytic Hydrogenation (e.g., Raney Ni/H₂)Metal Hydride Reduction (e.g., LiAlH₄)
Atom Economy HighModerate (poor for the reagent itself)
Catalysis vs. Stoichiometric Catalytic, reusable catalystStoichiometric, generates metal salt waste
Safer Solvents Can use greener solvents (Ethanol, Methanol)Requires hazardous solvents (Ether, THF)
Energy Efficiency Moderate temperature/pressure, can be optimizedOften requires reflux, but no high pressure
Hazard Profile High-pressure H₂ gas (flammable)Pyrophoric reagent, requires careful handling
Waste Generation Minimal, catalyst can be filtered and reusedHigh, significant aqueous waste from workup

Iii. Chemical Reactivity and Transformative Chemistry of 2 Furan 3 Yl Ethan 1 Amine Hydrochloride

Reactions Involving the Primary Amine Functionality of 2-(Furan-3-yl)ethan-1-amine (B2934610) Hydrochloride

The primary amine group (-NH2) is a potent nucleophile and a key center for a wide array of chemical transformations. Its reactivity is fundamental to building more complex molecular architectures.

The primary amine of 2-(furan-3-yl)ethan-1-amine is a strong nucleophile that readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives to form stable amide bonds. masterorganicchemistry.comunizin.org This reaction is one of the most fundamental and widely used transformations for primary amines. The reaction typically proceeds by the amine attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride, acid anhydride, or ester. chemistrytalk.orglibretexts.org The process involves a two-step addition-elimination mechanism that results in the substitution of the leaving group on the acyl compound with the amine. masterorganicchemistry.comunizin.org

The general scheme involves the reaction of the amine with an acylating agent, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the liberated acid (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Examples of Amide Formation via Nucleophilic Acyl Substitution

Acylating Agent Product Typical Conditions
Acetyl Chloride N-(2-(furan-3-yl)ethyl)acetamide Pyridine or Triethylamine, CH₂Cl₂, 0 °C to RT
Benzoic Anhydride N-(2-(furan-3-yl)ethyl)benzamide DMAP (cat.), Triethylamine, CH₂Cl₂, RT

These reactions are crucial in medicinal chemistry for linking molecular fragments and synthesizing compounds with diverse biological activities.

The primary amine can be converted into secondary and tertiary amines through alkylation reactions. Direct alkylation with alkyl halides can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, including the quaternary ammonium (B1175870) salt, due to the product amine being nucleophilic itself. libretexts.org

A more controlled and widely used method is reductive alkylation (or reductive amination). This process involves two key steps:

Formation of an imine or Schiff base through the condensation of the primary amine with an aldehyde or ketone. mnstate.edu

Reduction of the intermediate imine in situ using a reducing agent. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).

This method provides a high-yield pathway to secondary and tertiary amines. For example, reacting 2-(furan-3-yl)ethan-1-amine with an aldehyde will yield a secondary amine, while reaction with two equivalents of an aldehyde or a subsequent alkylation step can lead to a tertiary amine.

Table 2: Synthesis of Higher Amines via Reductive Alkylation

Carbonyl Compound Reducing Agent Product
Acetaldehyde Sodium triacetoxyborohydride N-ethyl-2-(furan-3-yl)ethan-1-amine
Acetone Sodium cyanoborohydride N-isopropyl-2-(furan-3-yl)ethan-1-amine

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wjpsonline.commasterorganicchemistry.comiosrjournals.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgeijppr.com Subsequent dehydration of this intermediate yields the C=N double bond of the imine. libretexts.orglumenlearning.com To drive the equilibrium towards the product, water is often removed from the reaction mixture.

The formation of the hydrochloride salt of the amine requires the presence of a base to free the amine for it to act as a nucleophile. reddit.com The pH of the reaction is crucial; it must be acidic enough to catalyze the dehydration of the carbinolamine but not so acidic as to fully protonate the amine, which would inhibit the initial nucleophilic attack. lumenlearning.com

Table 3: Imine Formation with Various Carbonyl Compounds

Carbonyl Compound Product (Imine/Schiff Base)
Benzaldehyde (E)-N-benzylidene-2-(furan-3-yl)ethan-1-amine
Cyclohexanone N-(cyclohexylidene)-2-(furan-3-yl)ethan-1-amine

Schiff bases are versatile intermediates in organic synthesis and are important in the study of coordination chemistry and biological systems. jetir.orgnih.gov

The nucleophilic amine functionality of 2-(furan-3-yl)ethan-1-amine can be utilized in cyclization reactions to construct various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals. researchgate.netnih.gov These reactions often involve bifunctional reagents where one part reacts with the amine and the other part of the reagent, or a group on the amine-containing substrate, facilitates ring closure.

Examples of such transformations include:

Pictet-Spengler Reaction: While a classic example for tryptamine derivatives, analogous reactions could potentially be devised where the furan (B31954) ring participates in cyclization with an imine formed from the primary amine, leading to fused heterocyclic systems.

Synthesis of Pyrroles (Paal-Knorr Synthesis): Reaction with a 1,4-dicarbonyl compound would lead to the formation of a substituted N-(2-(furan-3-yl)ethyl)pyrrole.

Synthesis of Aziridines: Reaction with appropriate reagents can lead to the formation of three-membered nitrogen heterocycles. beilstein-journals.org

These cyclization strategies are powerful tools for the synthesis of complex molecules from relatively simple starting materials. nih.govrsc.org

The primary amine of 2-(furan-3-yl)ethan-1-amine can react with isocyanates, isothiocyanates, and chloroformates to yield urea, thiourea, and carbamate derivatives, respectively. These functional groups are common in biologically active compounds.

Urea Formation: The reaction with an isocyanate (R-N=C=O) is typically rapid and high-yielding, proceeding through the nucleophilic attack of the amine on the central carbon of the isocyanate.

Thiourea Formation: Similarly, reaction with an isothiocyanate (R-N=C=S) affords the corresponding thiourea derivative. analis.com.mymdpi.com Thioureas are known for a wide range of biological activities and are valuable synthetic intermediates. nih.govresearchgate.net

Carbamate Formation: Carbamates are formed by reacting the amine with a chloroformate (e.g., benzyl chloroformate, Boc-anhydride). This reaction is often used to install a protecting group on the amine.

Table 4: Synthesis of Urea, Thiourea, and Carbamate Derivatives

Reagent Product Class Example Product
Phenyl isocyanate Urea 1-(2-(furan-3-yl)ethyl)-3-phenylurea
Allyl isothiocyanate Thiourea 1-allyl-3-(2-(furan-3-yl)ethyl)thiourea

Reactivity of the Furan Ring System in 2-(Furan-3-yl)ethan-1-amine Hydrochloride

The furan ring is a five-membered aromatic heterocycle. pharmaguideline.com Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The oxygen atom's lone pair of electrons participates in the π-system, making the furan ring electron-rich and thus highly reactive towards electrophilic substitution reactions. scribd.comorientjchem.org However, furan is the least aromatic among thiophene and pyrrole (B145914) and can also behave as a conjugated diene in certain reactions. pharmaguideline.com

Electrophilic substitution on the furan ring typically occurs at the C2 or C5 positions (alpha to the oxygen), as the carbocation intermediates formed by attack at these positions are more resonance-stabilized than those formed by attack at C3 or C4. In 2-(furan-3-yl)ethan-1-amine, the substituent is at the 3-position. Therefore, electrophilic attack is expected to occur preferentially at the C2 and C5 positions.

Common electrophilic substitution reactions for furans include:

Nitration: Usually performed with mild nitrating agents like acetyl nitrate to avoid ring degradation.

Halogenation: Can be vigorous; often carried out under mild conditions.

Sulfonation: Typically uses reagents like the pyridine-SO₃ complex.

Friedel-Crafts Acylation: Can be achieved using a Lewis acid catalyst, though milder conditions are preferred compared to benzene (B151609).

The amine-containing side chain can influence the reactivity. Under acidic conditions required for many electrophilic substitutions, the amine group will be protonated to form an ammonium salt (-NH₃⁺). This group is electron-withdrawing and deactivating, which would decrease the reactivity of the furan ring towards electrophilic attack. Therefore, protection of the amine group (e.g., as an amide) is often necessary before carrying out electrophilic substitution on the furan ring.

The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the diene. This reactivity can lead to the formation of complex bicyclic structures, although it often requires reactive dienophiles and can be reversible.

Electrophilic Aromatic Substitution (EAS) on the Furan Nucleus

The furan ring is significantly more reactive towards electrophiles than benzene due to the electron-donating nature of the ring oxygen atom, which increases the electron density of the ring carbons. pearson.comucalgary.ca This heightened reactivity allows electrophilic aromatic substitution (EAS) to proceed under milder conditions. pearson.compearson.com In unsubstituted furan, electrophilic attack occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate (sigma complex) is stabilized by three resonance structures, offering greater charge delocalization than the intermediate formed from attack at the C3 (β) position, which has only two resonance structures. pearson.comchemicalbook.comstudy.com

In this compound, the ethylammonium substituent at the C3 position (-CH₂CH₂NH₃⁺) is an electron-withdrawing group due to the positive charge on the nitrogen atom. This deactivates the furan ring towards EAS compared to unsubstituted furan. The substituent's directing effect will steer incoming electrophiles primarily to the C2 and C5 positions, which are ortho and para-like relative to the C3 position and are the most activated sites on the furan ring. Attack at the C4 position is generally less favored.

Common EAS reactions applicable to the furan nucleus include nitration, halogenation, and acylation. However, due to the furan ring's sensitivity to acid, strong acidic conditions often used in these reactions can lead to ring-opening or polymerization. pharmaguideline.com Therefore, milder reagents and conditions are typically required. pearson.compharmaguideline.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Furan Nucleus

Reaction Type Electrophile/Reagent Expected Major Product(s) Notes
Nitration Acetyl nitrate (CH₃COONO₂) 2-Nitro-3-(2-aminoethyl)furan A mild nitrating agent is used to avoid acid-catalyzed degradation. pharmaguideline.com
Bromination Bromine in dioxane 2-Bromo-3-(2-aminoethyl)furan Reaction proceeds readily under mild conditions. pearson.com
Acylation Acetic anhydride, mild catalyst (e.g., SnCl₄) 2-Acetyl-3-(2-aminoethyl)furan Friedel-Crafts acylation requires a mild Lewis acid catalyst to prevent ring decomposition. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety

The furan ring can function as a 4π-electron diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reactivity provides a powerful method for constructing complex bicyclic systems. However, the inherent aromaticity of furan makes it less reactive as a diene compared to non-aromatic counterparts, and the cycloaddition is often a reversible process. rsc.org The reaction leads to the formation of an oxabicyclic core, known as an oxanorbornene derivative. mdpi.com

The nature of the substituents on the furan ring significantly influences both the reactivity and the selectivity of the cycloaddition. rsc.org The electron-withdrawing -(CH₂CH₂NH₃⁺) group at the C3 position of this compound is expected to decrease the reactivity of the furan diene system in normal-electron-demand Diels-Alder reactions. Despite this, reactions with highly reactive dienophiles can still proceed. The presence of a substituent at C3 can also direct the stereochemical outcome, influencing the ratio of endo and exo products. acs.org Studies on 3-substituted furans have shown that both reactivity and selectivity can be tuned based on the electronic nature of the substituent. rsc.orgacs.org

Table 2: Potential Diels-Alder Reactions of the Furan Moiety

Dienophile Reaction Conditions Expected Cycloadduct Stereochemistry
Maleic anhydride Thermal (heating in solvent) 7-oxa-bicyclo[2.2.1]hept-5-ene derivative A mixture of endo and exo isomers is possible, with the exo product often being thermodynamically more stable. mdpi.com
N-Phenylmaleimide Thermal or Lewis acid catalysis N-phenyl-7-oxa-bicyclo[2.2.1]hept-5-ene derivative The exo isomer is often favored, but conditions can be tuned to alter selectivity. nih.gov
Dimethyl acetylenedicarboxylate (DMAD) Thermal Dimethyl 7-oxa-bicyclo[2.2.1]hepta-2,5-diene derivative The initial cycloadduct can undergo further transformations. acs.org

Ring-Opening and Degradation Pathways of the Furan Heterocycle

A significant aspect of furan chemistry is the ring's susceptibility to degradation, particularly under acidic conditions. pharmaguideline.com The presence of the hydrochloride salt makes this compound inherently acidic, and exposure to stronger acids, elevated temperatures, or certain oxidizing agents can initiate ring-opening or polymerization. researchgate.net

The primary mechanism for acid-catalyzed ring-opening involves the protonation of the furan ring, typically at the C2 position. acs.org This disrupts the aromatic system and creates a reactive carbocation. Subsequent nucleophilic attack by a solvent molecule, such as water, leads to the formation of a dihydrofuranol intermediate. acs.org Further protonation and ring cleavage result in the formation of a 1,4-dicarbonyl compound. acs.orgfayoum.edu.eg

Other degradation pathways include oxidation, which can lead to ring-opening if potent oxidizing agents are used. pharmaguideline.com Microbial degradation pathways for furan compounds are also known, often proceeding through oxidation to furoic acid followed by further metabolism. nih.gov Thermal degradation can also occur at high temperatures, potentially leading to decarboxylation or dehydration reactions depending on the substituents present. researchgate.netnih.gov

Table 3: Furan Heterocycle Degradation Pathways

Condition Reagents/Environment Primary Products Mechanism
Acid Hydrolysis Dilute aqueous acid (e.g., HCl, H₂SO₄) 1,4-dicarbonyl compounds (succinaldehyde derivatives) Ring protonation followed by nucleophilic attack and cleavage. acs.org
Polymerization Strong acid, neat conditions Polymeric tars Acid-catalyzed electrophilic attack of one furan molecule on another. pharmaguideline.com
Oxidation Strong oxidizing agents (e.g., H₂O₂, MCPBA) Ring-opened products Direct oxidative cleavage of the furan ring. pharmaguideline.com
Thermal Degradation High temperatures (>140-160 °C) Furan, alkylfurans, and other small molecules Decarboxylation or dehydration pathways. nih.gov

Transition Metal-Catalyzed Transformations

The furan ring and its C-H bonds can participate in a variety of transformations catalyzed by transition metals, particularly palladium. mdpi.comhud.ac.uk These methods offer powerful routes for functionalizing the heterocycle. For this compound, the amine functionality could potentially serve as a directing group or internal ligand to facilitate C-H activation at specific positions on the furan ring.

A notable transformation is the intramolecular palladium-catalyzed oxidative amination, where a furan ring can serve as a masked olefin. acs.orgfigshare.com In such a process, the amine attached to the side chain could potentially attack the furan ring in a palladium-catalyzed cyclization, leading to the formation of new heterocyclic scaffolds like functionalized indoles after ring rearrangement. acs.org

Furthermore, the furan nucleus can undergo standard cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings if a halide is first introduced onto the ring via EAS. More advanced methods involve the direct C-H activation and subsequent coupling of the furan ring with various partners, avoiding the need for pre-functionalization. mdpi.com

Table 4: Transition Metal-Catalyzed Transformations

Reaction Type Catalyst System Reactants Potential Product Class
Intramolecular Oxidative Amination Pd(OAc)₂ / Oxidant 2-(Furan-3-yl)ethan-1-amine Fused heterocyclic systems (e.g., indole derivatives after rearrangement). acs.orgfigshare.com
Direct C-H Arylation Pd(OAc)₂ / Ligand Aryl halide 2-Aryl-3-(2-aminoethyl)furan
Heck Coupling (of a halogenated derivative) Pd catalyst / Base Alkene 2-Alkenyl-3-(2-aminoethyl)furan
Suzuki Coupling (of a halogenated derivative) Pd catalyst / Base Boronic acid 2-Aryl-3-(2-aminoethyl)furan

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. nih.gov The primary amine in this compound makes it an ideal component for several important MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions. baranlab.orgnih.govresearchgate.net

In the Ugi four-component reaction (U-4CR), a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like α-acylamino amide scaffold. nih.gov By employing 2-(Furan-3-yl)ethan-1-amine as the amine component, complex molecules bearing the furan-3-yl moiety can be rapidly assembled.

The Passerini three-component reaction (P-3CR) is similar, combining a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.gov While it does not directly use a primary amine, its principles are foundational to the Ugi reaction. Other MCRs, such as the Mannich reaction, which involves an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, could also incorporate the title compound. mdpi.com A recently developed "Furan-thiol-amine (FuTine)" reaction offers a novel MCR pathway where a furan electrophile combines with a thiol and an amine. researchgate.netbohrium.com

Table 5: Multi-Component Reactions Incorporating 2-(Furan-3-yl)ethan-1-amine

MCR Type Other Components General Product Structure
Ugi Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide α-Acylamino amide containing the furan-3-ylethyl group on the amide nitrogen.
Mannich Reaction Formaldehyde, Active hydrogen compound (e.g., ketone) β-Amino carbonyl compound ("Mannich base") with the furan-3-ylethyl group.
Hantzsch Pyrrole Synthesis β-dicarbonyl compound, α-haloketone Substituted pyrrole with the furan-3-ylethyl group on the pyrrole nitrogen.

Iv. Advanced Spectroscopic and Analytical Characterization of 2 Furan 3 Yl Ethan 1 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous elucidation of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the atomic arrangement and stereochemistry of 2-(Furan-3-yl)ethan-1-amine (B2934610) hydrochloride can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) allows for the assignment of each signal to a specific atom within the molecular structure.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(Furan-3-yl)ethan-1-amine hydrochloride is expected to show distinct signals corresponding to the protons on the furan (B31954) ring and the ethylamine (B1201723) side chain. The furan protons typically appear in the aromatic region (δ 6.0-8.0 ppm), with their specific shifts influenced by the substitution pattern. The protons of the ethylamine side chain will be found in the aliphatic region (δ 2.5-3.5 ppm), shifted downfield due to the electron-withdrawing effects of the adjacent furan ring and the ammonium (B1175870) group.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The furan ring carbons are expected to resonate in the range of δ 110-150 ppm, while the aliphatic carbons of the ethylamine side chain will appear further upfield. The specific chemical shifts are diagnostic of the electronic environment of each carbon.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Note: These are predicted values based on typical chemical shifts for furan and ethylamine moieties. Actual experimental values may vary depending on solvent and concentration.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Furan C2-H~7.5Singlet (s)~143
Furan C4-H~6.4Singlet (s)~110
Furan C5-H~7.4Singlet (s)~139
Furan C3--~122
Furan O---
Ethyl CαH₂ (adjacent to ring)~2.9Triplet (t)~28
Ethyl CβH₂ (adjacent to NH₃⁺)~3.2Triplet (t)~40
Amine NH₃⁺~7.8 (variable)Broad Singlet (br s)-

While 1D NMR provides essential data, 2D NMR techniques are crucial for confirming the complex connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily between protons on adjacent carbon atoms. For this compound, a key cross-peak would be observed between the two methylene (B1212753) (-CH₂-) groups of the ethylamine side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of both ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in confirming the connection of the ethylamine side chain to the C3 position of the furan ring. Correlations would be expected from the Cα protons of the side chain to carbons C3, C2, and C4 of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and preferred conformation of the molecule in solution.

The ethylamine side chain of this compound is flexible, and rotation can occur around the single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. By analyzing changes in the spectral lineshapes with temperature, it is possible to determine the energy barriers associated with bond rotations and identify the most stable conformers. Such studies on furan derivatives have been used to calculate rotational barriers and understand substituent effects on molecular geometry. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its chemical identity.

For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [C₆H₉NO + H]⁺. The experimentally measured mass can be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile, and pre-ionized molecules. youtube.com Since this compound is a salt, it exists as ions in solution. ESI gently transfers these existing ions from the liquid phase to the gas phase, making it an ideal method for generating the protonated molecular ion with minimal fragmentation. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is generally more suitable for less polar and more volatile compounds that are thermally stable. youtube.comjfda-online.com In APCI, the sample is vaporized by a heated nebulizer, and ionization occurs in the gas phase through reactions with reagent ions. waters.com While APCI could potentially be used, ESI is generally the preferred method for analyzing amine salts like the title compound.

Tandem Mass Spectrometry (MS/MS), also known as MS², provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. unt.edu In an MS/MS experiment, the protonated molecular ion of 2-(Furan-3-yl)ethan-1-amine is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines.

Cleavage of the ethyl side chain: Breakage of the C-C bond between the furan ring and the side chain.

Fragmentation of the furan ring: Opening or fragmentation of the heterocyclic ring system.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule and their connectivity. imreblank.chunito.it

Interactive Table 2: Predicted HRMS Fragmentation for the [M+H]⁺ Ion of 2-(Furan-3-yl)ethan-1-amine

Precursor Ion (m/z)Proposed Fragment Ion StructureNeutral LossFragment Ion (m/z)
112.0757[C₆H₁₀NO]⁺-112.0757
112.0757[C₆H₇O]⁺NH₃95.0491
112.0757[C₅H₅O]⁺CH₃N81.0335
112.0757[C₄H₅]⁺C₂H₅NO53.0386

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and understanding the molecular vibrations of this compound. These methods are complementary, providing a detailed fingerprint of the molecule.

The Infrared (IR) spectrum is particularly sensitive to polar functional groups. For this compound, the spectrum would be characterized by distinct absorption bands. The primary amine hydrochloride group (-NH3+) would exhibit strong, broad stretching vibrations in the range of 3000-2800 cm⁻¹. The N-H bending vibrations are expected to appear around 1600-1500 cm⁻¹. The furan ring itself presents several characteristic bands. The C-H stretching vibrations of the aromatic furan ring typically appear above 3100 cm⁻¹. The C=C stretching vibrations within the furan ring are expected in the 1600-1450 cm⁻¹ region, while the C-O-C stretching of the furan ether linkage will produce a strong band, often observed around 1250 cm⁻¹.

Raman spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, with strong signals expected for the C=C and C-C stretching vibrations of the furan ring. researchgate.net The symmetric vibrations of the furan ring are often more prominent in the Raman spectrum than in the IR. nih.gov The aliphatic C-C stretching of the ethanamine side chain would also be observable.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra, aiding in the precise assignment of experimental bands. globalresearchonline.netnih.gov Studies on similar furan derivatives have shown that the vibrational spectra can be influenced by the position of substituents on the furan ring. globalresearchonline.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
-NH₃⁺ (Amine HCl) N-H Stretching 3000-2800 (broad) Weak
N-H Bending 1600-1500 Moderate
Furan Ring C-H Stretching > 3100 Moderate
C=C Stretching 1600-1450 Strong
C-O-C Stretching ~1250 Moderate
Ethyl Side Chain C-H Stretching 2960-2850 Strong

X-ray Diffraction (XRD) for Solid-State Structure Determination of this compound

X-ray diffraction (XRD) is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids like this compound.

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice. mdpi.com For this compound, this technique would confirm the connectivity of the furan ring to the ethanamine side chain and the ionic interaction between the protonated amine and the chloride ion.

The analysis would reveal the conformation of the ethylamine side chain relative to the furan ring. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ions, as well as potential π-π stacking interactions between furan rings of adjacent molecules. This information is crucial for understanding the supramolecular architecture of the solid state. Obtaining suitable single crystals is a prerequisite for this analysis.

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample and to identify different crystalline forms, known as polymorphs. creative-biostructure.com Polymorphism is a critical consideration in materials science, as different polymorphs of the same compound can exhibit distinct physical properties. researchgate.netnih.gov

The PXRD pattern of this compound provides a unique fingerprint for its specific crystalline form. cambridge.org The positions and intensities of the diffraction peaks are characteristic of the crystal lattice parameters. cambridge.org This technique is essential for quality control to ensure batch-to-batch consistency of the crystalline form. It can also be used to detect the presence of any amorphous content or other crystalline impurities. rigaku.com By comparing the experimental PXRD pattern with a pattern simulated from single-crystal XRD data, the phase purity of the bulk material can be confirmed. rigaku.com

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are central to assessing the purity, separating impurities, and quantifying the amount of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the non-volatile and thermally labile this compound. A typical method would employ reverse-phase chromatography.

Method Development would involve optimizing several parameters:

Column: A C18 column is a common choice for separating moderately polar compounds. wjpsonline.comrsc.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. wjpsonline.compensoft.net The pH of the buffer is critical for controlling the ionization state of the amine.

Detection: UV detection would be suitable due to the UV absorbance of the furan ring. The detection wavelength would be set at the absorbance maximum of the compound. shimadzu.com

Method Validation , following ICH guidelines, would establish the reliability of the analytical procedure. pensoft.net This includes demonstrating the method's:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A proportional relationship between the concentration and the detector response over a defined range. nih.gov

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

For primary amines, derivatization with a UV-absorbing or fluorescent tag can enhance detection sensitivity if required. chromatographyonline.commdpi.com

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

While this compound itself is not suitable for direct GC analysis due to its low volatility and salt form, GC is a valuable tool for analyzing volatile derivatives or related impurities. restek.comnih.gov

Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.combre.com Therefore, specialized, deactivated columns are often required. researchgate.net For the analysis of the free base form, 2-(Furan-3-yl)ethan-1-amine, or other volatile furan derivatives, a column like a HP-5MS is often effective. mdpi.comresearchgate.net

Derivatization can be employed to convert the amine into a more volatile and less polar compound, improving its chromatographic behavior. Common derivatizing agents for amines include silylating agents or acylating agents. The choice of column and conditions would depend on the specific derivative being analyzed. labrulez.com GC coupled with mass spectrometry (GC-MS) would provide definitive identification of separated components based on their mass spectra. nih.gov

Chiral Chromatography for Enantiomeric Purity (if applicable)

The molecular structure of this compound possesses a chiral center at the carbon atom adjacent to the amino group and the furan ring. This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-(Furan-3-yl)ethan-1-amine hydrochloride and (S)-2-(Furan-3-yl)ethan-1-amine hydrochloride. As enantiomers can exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is a critical aspect of its analysis, particularly in pharmaceutical applications. Chiral chromatography is the definitive technique for separating and quantifying the individual enantiomers of this compound.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent methods for the enantioseparation of chiral primary amines. The success of these separations hinges on the selection of a suitable Chiral Stationary Phase (CSP). For primary amines like 2-(Furan-3-yl)ethan-1-amine, several classes of CSPs have demonstrated broad utility. These include polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose), cyclofructan-based CSPs, and crown ether-based CSPs. wiley.comchromatographyonline.com

The choice of mobile phase is also crucial for achieving optimal enantiomeric resolution. In normal-phase chromatography, typical mobile phases consist of a non-polar solvent such as hexane (B92381) or heptane, with a polar modifier like ethanol (B145695), propan-2-ol, or acetonitrile. To improve peak shape and enhance chiral recognition, acidic or basic additives are often incorporated into the mobile phase. For a primary amine, an acidic additive like trifluoroacetic acid (TFA) may be used to protonate the amine, facilitating interaction with the CSP. chromatographyonline.com

In reversed-phase chromatography, aqueous buffers are used in conjunction with organic modifiers like acetonitrile or methanol. For SFC, supercritical carbon dioxide is used as the main mobile phase component, modified with a polar solvent such as methanol. SFC is often favored for its high efficiency, reduced analysis times, and lower environmental impact due to the reduced use of organic solvents. wiley.comchromatographyonline.com

The enantiomeric purity of a sample of this compound is determined by calculating the enantiomeric excess (% ee), which is a measure of the difference in the amounts of the two enantiomers. This is calculated from the peak areas of the two enantiomers in the chromatogram.

While specific application notes for the chiral separation of this compound are not widely published, the general methodologies for separating analogous chiral primary amines are well-established. The following interactive data table outlines typical starting conditions for developing a chiral HPLC or SFC method for this compound, based on the successful separation of similar analytes.

Interactive Data Table: Representative Chiral Chromatography Conditions for Primary Amines

ParameterHPLC (Normal Phase)HPLC (Reversed Phase)SFC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Crown ether-based (e.g., CROWNPAK® CR(+))Cyclofructan-based (e.g., Larihc® CF6-P)
Mobile Phase Hexane/Ethanol (e.g., 90:10 v/v)Perchloric acid solution (pH 2.0)/Acetonitrile (e.g., 85:15 v/v)CO₂/Methanol (e.g., 80:20 v/v)
Additive 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA)None typically required with this CSP/mobile phase combination0.1% TFA + 0.1% Triethylamine (TEA)
Flow Rate 1.0 mL/min0.8 mL/min3.0 mL/min
Column Temperature 25 °C20 °C40 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm

Detailed Research Findings:

Research into the chiral separation of primary amines has shown that crown ether-based CSPs are particularly effective for resolving underivatized primary amines in reversed-phase or polar organic modes. chromatographyonline.com The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine and the crown ether cavity. wiley.com

For polysaccharide-based CSPs, the separation is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. The specific nature of these interactions is highly dependent on the mobile phase composition.

Cyclofructan-based CSPs have also emerged as a powerful tool for the SFC separation of primary amines. These stationary phases can offer unique selectivity compared to polysaccharide-based columns. Studies have demonstrated that the addition of both an acidic and a basic additive to the mobile phase in SFC can significantly improve peak shape and resolution for primary amines on these columns. chromatographyonline.com

Given the structural similarity of 2-(Furan-3-yl)ethan-1-amine to other chiral primary amines, it is highly probable that excellent enantiomeric separation can be achieved using one of the aforementioned chiral chromatography techniques. Method development would involve screening various combinations of CSPs and mobile phases to identify the optimal conditions for baseline resolution and accurate quantification of the enantiomers.

V. Computational Chemistry and Theoretical Studies of 2 Furan 3 Yl Ethan 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in analyzing molecular systems. nanobioletters.comresearchgate.net DFT methods are used to determine the ground-state electronic structure of molecules, from which a wide array of properties can be derived. materialsciencejournal.org For 2-(Furan-3-yl)ethan-1-amine (B2934610) hydrochloride, DFT calculations, typically employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to model its geometry and electronic characteristics with high precision. researchgate.netnih.gov

The first step in most computational analyses is geometry optimization, a process that seeks to identify the most stable three-dimensional arrangement of atoms—the ground state geometry—by finding the minimum on the potential energy surface. researchgate.net For a flexible molecule like 2-(Furan-3-yl)ethan-1-amine hydrochloride, this involves exploring different conformations that arise from rotation around single bonds, particularly the bond connecting the furan (B31954) ring to the ethanamine side chain.

By systematically rotating this bond, computational chemists can identify various stable conformers and calculate their relative energies. researchgate.net The conformer with the lowest energy is the most stable and likely to be the most populated at equilibrium. The energy differences between conformers provide insight into the molecule's flexibility and the energy barriers to internal rotation.

Interactive Table 1: Illustrative Conformational Energetics of 2-(Furan-3-yl)ethan-1-amine This table presents hypothetical data for educational purposes, illustrating typical results from DFT calculations.

ConformerDihedral Angle (C2-C3-Cα-Cβ)Relative Energy (kcal/mol)Population (%) at 298.15 K
Anti180°0.0075.3
Gauche 160°0.8512.3
Gauche 2-60°0.8512.3
Eclipsed4.500.1

Note: The dihedral angle refers to the rotation around the bond linking the furan ring (at C3) and the ethyl group (at Cα). The relative energy indicates the stability compared to the most stable conformer.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (≈ -χ)

These descriptors help predict how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests a strong tendency to act as an electrophile. irjweb.com In this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be distributed across the molecule. jmaterenvironsci.com

Interactive Table 2: Hypothetical Reactivity Descriptors for 2-(Furan-3-yl)ethan-1-amine This table presents hypothetical data derived from DFT calculations to illustrate the concept of reactivity descriptors.

ParameterValue (eV)Description
EHOMO-6.50Energy of the highest occupied molecular orbital
ELUMO-0.80Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)5.70Indicates high kinetic stability
Ionization Potential (I)6.50Energy required to remove an electron
Electron Affinity (A)0.80Energy released when an electron is added
Electronegativity (χ)3.65Tendency to attract electrons
Chemical Hardness (η)2.85Resistance to change in electron distribution
Electrophilicity Index (ω)2.34Global electrophilic nature of the molecule

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nanobioletters.comglobalresearchonline.net Theoretical chemical shifts are calculated for an optimized molecular geometry and are often compared against an internal standard like tetramethylsilane (TMS). These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to individual atoms in the molecule. nih.govrsc.org

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. dnrcollege.org The calculation provides a set of normal modes, each with a specific frequency and intensity, which relate to the stretching, bending, and torsional motions of the atoms. nih.gov Due to approximations in the theoretical model and the fact that calculations are performed on an isolated molecule in the gas phase, calculated frequencies are often systematically higher than experimental values. They are typically corrected using a scaling factor to improve agreement with experimental data. nih.gov This analysis is crucial for assigning experimental IR and Raman bands to specific functional group vibrations. globalresearchonline.net

Interactive Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table presents illustrative scaled vibrational frequencies calculated via DFT, which are useful for interpreting experimental IR and Raman spectra.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch-NH₃⁺3250
N-H Symmetric Stretch-NH₃⁺3180
Aromatic C-H StretchFuran Ring3125
Aliphatic C-H Stretch-CH₂-2960
N-H Bending-NH₃⁺1610
C=C StretchFuran Ring1585
C-O-C Asymmetric StretchFuran Ring1260

Potential Energy Surface Exploration and Conformational Analysis

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its atomic coordinates. wayne.edu For a complex molecule, the PES is multidimensional and difficult to visualize. However, by exploring specific cross-sections of the PES, valuable information can be obtained. A one-dimensional PES scan, for example, involves systematically changing a single geometric parameter, such as a bond length or dihedral angle, and calculating the energy at each step while optimizing the rest of the geometry. nanobioletters.com

For this compound, a PES scan along the dihedral angle of the C-C bond linking the furan ring and the side chain is essential for a thorough conformational analysis. researchgate.net This exploration reveals the energy barriers between different stable conformers (local minima) and identifies the transition states (saddle points) that connect them. This information is crucial for understanding the molecule's flexibility, dynamic behavior, and the relative populations of its conformers at a given temperature.

Reaction Mechanism Elucidation and Transition State Analysis for Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the reaction pathway on the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For transformations involving this compound, such as its synthesis or potential metabolic pathways, DFT calculations can be used to:

Propose plausible reaction mechanisms.

Locate the transition state structure for each elementary step.

Calculate the activation energy, which is directly related to the reaction rate.

Analyze the electronic structure of the transition state to understand the key bond-forming and bond-breaking processes.

For example, studying the synthesis of this compound could involve modeling the nucleophilic attack of an amine precursor on a furan-containing electrophile, identifying the transition state, and confirming that it connects the reactants and products as expected. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's dynamic motions, conformational changes, and interactions with its environment over time.

For this compound, MD simulations can be used to:

Explore its conformational landscape in a more dynamic and realistic manner than a simple PES scan.

Study the effects of solvent on its structure and stability. By explicitly including solvent molecules (like water) in the simulation box, one can observe the formation of hydrogen bonds and other intermolecular interactions.

Understand how the molecule diffuses in a solution and interacts with other solutes or biological macromolecules.

These simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a real-world chemical or biological environment.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Theoretical investigations into the non-covalent interactions and intermolecular forces of this compound are crucial for understanding its crystal packing, stability, and physicochemical properties. While specific computational studies exclusively focused on this molecule are not extensively available in the current body of literature, a comprehensive understanding can be constructed by examining theoretical analyses of structurally analogous compounds, such as other amine hydrochlorides and furan-containing molecules. These studies consistently employ computational methods like Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Hirshfeld surface analysis to elucidate the nature and strength of intermolecular contacts.

The crystal structure of an amine hydrochloride is typically stabilized by a network of hydrogen bonds and other weaker non-covalent interactions. In the case of this compound, the protonated amine group (-NH3+) is a potent hydrogen bond donor, while the chloride anion (Cl-) acts as a primary acceptor. This leads to the formation of strong N-H···Cl hydrogen bonds, which are a dominant feature in the crystal packing of such salts. nih.govresearchgate.net Computational studies on similar amine hydrochlorides have quantified these interactions, revealing their significant contribution to the lattice energy. researchgate.net

Beyond the primary N-H···Cl interactions, the furan ring and the ethylamine (B1201723) backbone contribute to a more complex web of weaker intermolecular forces. The oxygen atom of the furan ring can act as a hydrogen bond acceptor, leading to the formation of C-H···O interactions with hydrogen atoms from neighboring molecules. researchgate.netnih.gov Furthermore, the C-H bonds of the furan ring and the ethyl chain can act as weak hydrogen bond donors, interacting with the chloride anion (C-H···Cl) or the furan oxygen of another molecule. iucr.org

The aromatic furan ring also allows for π-interactions. These can include π-π stacking interactions between the furan rings of adjacent molecules, although this is dependent on the specific crystal packing adopted. scispace.com Additionally, C-H···π interactions, where a C-H bond points towards the face of a furan ring, can further stabilize the structure. scirp.org

To provide a quantitative perspective based on analogous systems, the following table summarizes the types of non-covalent interactions expected to be present in the crystal structure of this compound, along with typical ranges for their geometric and energetic parameters as reported in computational studies of similar compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kcal/mol)
Hydrogen BondN-HCl2.1 - 2.3-10 to -20
Hydrogen BondC-H (furan/ethyl)Cl2.7 - 3.0-1 to -3
Hydrogen BondC-H (ethyl)O (furan)2.4 - 2.8-0.5 to -2
van der WaalsHH> 2.4< -1
π-InteractionsC-Hπ (furan ring)2.6 - 3.0-0.5 to -2.5

Note: The data in this table are representative values from computational studies on analogous compounds and are intended to be illustrative for this compound. Specific values for the target compound would require a dedicated theoretical study.

Vi. Advanced Applications of 2 Furan 3 Yl Ethan 1 Amine Hydrochloride in Chemical Research

Building Block in Complex Organic Synthesis

In the realm of organic synthesis, the compound serves as a key intermediate, enabling the construction of intricate molecular architectures. The furan (B31954) moiety and the ethylamine (B1201723) side chain offer distinct points for chemical modification, allowing for the strategic assembly of complex target molecules.

The furan ring within 2-(Furan-3-yl)ethan-1-amine (B2934610) hydrochloride is a versatile precursor for creating a variety of other heterocyclic systems through ring-transformation reactions. The amine functionality further enhances its utility, allowing it to be incorporated into new ring systems. For instance, furan derivatives can react with amines and thiols in one-pot multicomponent reactions to generate stable pyrrole (B145914) heterocycles. researchgate.net This bio-inspired reaction involves the oxidation of the furan ring to generate a reactive intermediate that subsequently undergoes 1,4-addition with a thiol, followed by trapping with an amine and eventual aromatization to form the pyrrole ring. researchgate.net

Furthermore, the direct amination of carbohydrate-derived furan compounds like furoin (B1674284) has been shown to yield cyclic amines, such as tetra(furan-2-yl)pyrazine, in the presence of ammonia (B1221849). rsc.org While not a direct reaction of 2-(Furan-3-yl)ethan-1-amine hydrochloride, this illustrates the reactivity of the furan core toward the formation of new heterocyclic structures. The amine group in the title compound could similarly participate in intramolecular or intermolecular cyclizations to form nitrogen-containing heterocycles.

This compound is an ideal starting material for creating polysubstituted furan derivatives where the properties can be finely tuned by modifying the substituents on the furan ring or the amine side chain. Various synthetic strategies have been developed for the regioselective synthesis of such compounds. researchgate.net For example, transition metal-free, three-component reactions involving trifluoromethyl enones and N-heterocycles can produce 2,4-furan-bridged triheterocycles. researchgate.net Another powerful method involves the silver-mediated oxidative C-H/C-H functionalization to construct polysubstituted furans. sciencepublishinggroup.com

These methodologies allow for the introduction of a wide array of functional groups onto the furan scaffold, starting from simpler precursors. The ethylamine side chain of this compound can be acylated, alkylated, or otherwise modified to introduce specific functionalities, thereby tailoring the electronic and steric properties of the final molecule for various research applications.

Below is a table summarizing selected modern synthetic methods for creating polysubstituted furans, which could be adapted for derivatives of this compound.

Reaction Type Key Reagents/Catalysts Description Potential Application
Cascade Cyclization/AminationPhosphoric AcidA regioselective cascade reaction of para-quinone methides with β-ketodinitriles to produce trisubstituted furans. researchgate.netIntroduction of complex substituents at specific positions on the furan ring.
Ring-Opening/CyclizationI2/K2CO3An iodine-promoted sequence for synthesizing polysubstituted furans from other cyclic precursors. sciencepublishinggroup.comTransformation of other ring systems into highly functionalized furans.
Oxidative C-H/C-H FunctionalizationSilver-MediationDirect coupling of C-H bonds to form new C-C bonds on the furan ring, enabling the addition of aryl or other groups. sciencepublishinggroup.comDirect derivatization of the furan core without pre-functionalization.
Defluorinative Diazolation-CyclizationTransition Metal-FreeA three-component reaction to create furan-bridged triheterocycles from trifluoromethyl enones. researchgate.netSynthesis of complex, fluorine-containing furan derivatives.

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to building molecular complexity. researchgate.net Furan derivatives are excellent participants in such reactions. For example, a palladium-catalyzed cascade involving C-F bond alkynylation of polyfluoroalkyl ketones has been used to access a range of perfluoroalkyl- and alkynyl-substituted furan derivatives. researchgate.net This process relies on a controlled sequence of functionalization steps to achieve high chemoselectivity. researchgate.net

Another example is the organocatalytic formal (3+2) cycloaddition of 1,4-enediones with 2-naphthols, which proceeds through a cascade process to efficiently synthesize 3-vinylnaphthofurans. researchgate.net The amine group in this compound could act as an internal nucleophile or directing group in similar cascade sequences, facilitating the construction of polycyclic systems incorporating the furan ring.

Utilization in Polymer Chemistry and Functional Materials Science

The rigid, aromatic structure of the furan ring makes it a compelling component for the creation of high-performance polymers and functional materials. Furan-based compounds are increasingly explored as sustainable, bio-based alternatives to petroleum-derived monomers. mdpi.com

Furan-based diamines and diols are valuable monomers for synthesizing bio-based polymers such as polyimides and polyesters. mdpi.com While this compound is a monoamine, it can be chemically converted into a diamine or other bifunctional monomer suitable for polymerization. For instance, furan-based diamines have been successfully used to synthesize bio-based polyimides, which exhibit excellent thermal stability, making them potential substitutes for traditional petroleum-based polymers in high-temperature applications. mdpi.com The incorporation of the furan ring, although sometimes leading to slightly less rigidity compared to a benzene (B151609) ring, can impart unique properties to the resulting polymer. mdpi.com

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. rsc.orgethz.ch Their high surface area, tunable porosity, and thermal stability make them suitable for applications in gas storage, catalysis, and separation.

Furan-containing molecules are excellent candidates for constructing these frameworks. For example, furan-based porous organic frameworks (FOFs) have been prepared through the condensation of biomass-derived 2,5-diformylfuran (DFF) with various diamines. rsc.orgrsc.org These materials form imine linkages, are insoluble in common solvents, and are thermally stable up to around 300 °C. rsc.org The amine functionality of this compound makes it a suitable partner for reaction with polyaldehydes to form imine-linked COFs. The specific geometry of the 3-substituted furan could lead to novel network topologies compared to the more commonly used 2,5-disubstituted furan monomers.

The table below outlines key characteristics of furan-based porous frameworks.

Framework Type Monomer Examples Linkage Type Key Properties Reference
Furan-based POF (FOF)2,5-diformylfuran, various diaminesImineInsoluble, thermal stability (~300 °C), microporosity rsc.org
Covalent Organic Framework (COF)Polyfunctional amines and aldehydesImineHigh crystallinity, permanent porosity, thermal stability (>300 °C) researchgate.net
Metal-Organic-Covalent-Organic Framework (MOCOF)Cobalt aminoporphyrin, dialdehydesImine & Metal-Amine CoordinationHigh crystallinity and chemical stability ethz.ch

The dual functionality of the amine group in this compound could also be leveraged in the synthesis of more complex structures like metal-organic-covalent-organic frameworks (MOCOFs), where the amine can participate in both covalent imine condensation and coordination with metal centers. ethz.ch

Applications in Advanced Coatings, Resins, and Adhesives

Furan-based compounds are increasingly investigated as sustainable alternatives to petroleum-based components in polymer chemistry. digitellinc.com The amine functionality of this compound allows it to act as a curing agent or a monomer in the synthesis of high-performance polymers such as epoxies, polyamides, and polyurethanes. researchgate.nettechlinkcenter.org

When used as a curing agent for epoxy resins, the primary amine group reacts with epoxide rings, initiating cross-linking and the formation of a durable thermoset network. techlinkcenter.org The incorporation of the furan moiety into the polymer backbone can impart desirable properties, including enhanced thermal stability and chemical resistance. numberanalytics.com Furthermore, the furan ring itself presents a site for secondary cross-linking reactions, such as Diels-Alder cycloadditions, which can be used to create self-healing or thermally reversible materials. The use of furan-based amines can lead to materials with unique thermomechanical properties. techlinkcenter.org For instance, research on analogous furan-based epoxies has shown that the furan ring can participate in new crosslinking reactions, leading to a higher glass transition temperature and increased modulus. digitellinc.com

Table 1: Potential Roles in Polymer Systems
RoleReacting Functional GroupResulting Polymer TypePotential Property Enhancement
Curing AgentAmine (-NH₂)Epoxy Resins, PolyurethanesImproved thermomechanical and water barrier properties techlinkcenter.org
MonomerAmine (-NH₂)Polyamides, PolyimidesHigh thermal stability, chemical resistance numberanalytics.com
Cross-linking MoietyFuran RingThermosets (via Diels-Alder)Self-healing capabilities, thermal reversibility

Catalytic Applications and Ligand Design

The presence of both a nitrogen donor atom and the furan ring's oxygen atom allows this compound to serve as a precursor for sophisticated ligands in catalysis. numberanalytics.com

The primary amine group is a versatile handle for synthesizing a variety of ligands, particularly Schiff base ligands, through condensation with aldehydes or ketones. These resulting ligands can effectively chelate with transition metals like palladium, copper, nickel, and zinc. nih.gov Furan-containing ligands are studied for their role in transition metal catalysis, where the specific electronic and steric properties of the furan ring can influence the catalytic activity and selectivity of the metal center. numberanalytics.comnih.gov The synthesis strategy typically involves a one-step reaction of the amine with a suitable carbonyl compound, followed by complexation with a metal salt to form the active catalyst. mdpi.com

Table 2: Ligand Synthesis and Catalytic Potential
Ligand TypeSynthesis ReactionPotential Metal PartnersPotential Catalytic Applications
Schiff BaseCondensation with aldehydes/ketonesCu(II), Ni(II), Pd(II), Zn(II)Cross-coupling reactions, oxidation, reduction
Amide/Phosphine LigandsAcylation / Reaction with chlorophosphinesRh(I), Ru(II), Ir(I)Asymmetric hydrogenation, hydroformylation

Amine hydrochlorides can function as mild, recyclable Brønsted acid organocatalysts. Thiamine hydrochloride, for example, has been successfully used as an eco-friendly organocatalyst for various organic transformations. rsc.org By analogy, this compound could potentially catalyze acid-sensitive reactions such as the synthesis of bis(indolyl)methanes or coumarins. rsc.org The ammonium (B1175870) ion can activate electrophiles through hydrogen bonding, facilitating nucleophilic attack. Furthermore, the primary amine can be derivatized to form more complex chiral organocatalysts, such as prolinamide- or thiourea-based catalysts, for use in asymmetric synthesis.

Applications in Agrochemical and Specialty Chemical Development (excluding direct biological activity)

In the development of complex molecules for the agrochemical and specialty chemical industries, this compound serves as a key intermediate and building block. numberanalytics.comlookchem.com The furan nucleus is a structural motif present in a wide range of bioactive compounds, and this amine provides a straightforward route to introduce the 3-substituted furan moiety into a larger molecular framework. mdpi.comijsrst.com

Its utility lies in its bifunctional nature: the amine group can undergo a wide range of transformations (e.g., amidation, alkylation, reductive amination), while the furan ring can be functionalized through electrophilic substitution or other reactions. upenn.edu This allows synthetic chemists to build molecular complexity and create diverse libraries of compounds for screening purposes. It is classified as a building block for pharmaceuticals and agrochemicals, underscoring its role as a starting material in multi-step synthetic pathways. numberanalytics.comlookchem.com

Role in Supramolecular Chemistry and Self-Assembly Processes

The distinct amphiphilic character of this compound—possessing a hydrophobic furan ring and a hydrophilic ammonium group—makes it a candidate for participation in supramolecular chemistry and self-assembly. The furan ring can engage in non-covalent interactions, such as π-π stacking with other aromatic systems or acting as a guest in host-guest complexes.

Research has demonstrated that furan derivatives can be inserted into the hydrophobic cavities of host molecules like cyclodextrins. researchgate.net In such an arrangement, the furan group resides within the cavity while the polar side chain can remain exposed to the solvent, influencing solubility and aggregation behavior. The amine hydrochloride group can form strong directional hydrogen bonds, which are fundamental to the formation of ordered supramolecular structures like sheets, ribbons, or vesicles. This dual functionality allows the molecule to potentially act as a "molecular brick" in the bottom-up construction of complex, functional nano-architectures.

Q & A

Q. What are the common synthetic routes for preparing 2-(Furan-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination of furan-3-yl ketones or aldehydes with ammonia/amines, followed by HCl salt formation. For example, analogous arylalkylamine hydrochlorides are synthesized via Buchwald-Hartwig coupling or nucleophilic substitution, with optimization of catalysts (e.g., palladium for coupling reactions) and solvent systems (e.g., ethanol/water mixtures for precipitation). Reaction temperature (e.g., 60–80°C) and pH control during salt formation are critical for yield and purity .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^13C NMR to confirm furan ring protons (δ 6.3–7.5 ppm) and amine/ethyl backbone signals.
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ for C6_6H10_{10}NO+^+·Cl^-).
  • FT-IR : Peaks at ~3200 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C furan ring) .

Q. What are the stability and recommended storage conditions for this compound?

  • Methodological Answer :
  • Stability : Hydrochloride salts generally exhibit ≥5-year stability when stored in airtight containers. Degradation risks include hygroscopicity and light sensitivity.
  • Storage : -20°C in desiccated, amber vials under inert gas (e.g., argon) to prevent oxidation and hydrolysis .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods for powder handling to prevent inhalation (H335).
  • Waste Disposal : Neutralize with dilute NaOH before incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers assess purity and resolve impurities in synthesized batches?

  • Methodological Answer :
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to detect unreacted precursors or byproducts.
  • TLC : Silica gel plates with ethyl acetate:hexane (3:7) and ninhydrin staining for amine detection.
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Q. What biochemical assays are suitable for studying its interactions with serotonin receptors?

  • Methodological Answer :
  • Radioligand Binding Assays : Use 3^3H-LSD or 3^3H-ketanserin in HEK293 cells expressing 5-HT2A_{2A} receptors. Measure IC50_{50} values via competition binding.
  • β-Arrestin Recruitment : Employ BRET-based assays to evaluate biased agonism (e.g., Tango™ kit).
  • Functional Assays : Calcium flux (FLIPR) or ERK phosphorylation to assess signaling pathways .

Q. How can contradictory data in synthetic yields or biological activity be addressed?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent batch, catalyst purity).
  • Counter-Screening : Validate receptor binding data across multiple cell lines (e.g., CHO vs. HEK293).
  • QC Metrics : Implement in-process controls (e.g., inline FT-IR for intermediate tracking) .

Q. What computational tools predict its pharmacokinetic or receptor-docking behavior?

  • Methodological Answer :
  • Molecular Docking : Use Glide (Schrödinger) or AutoDock Vina to model interactions with 5-HT2A_{2A} receptors. Focus on conserved residues (e.g., Asp155 for hydrogen bonding).
  • ADME Prediction : SwissADME or pkCSM to estimate logP (target: 1–3), BBB permeability, and CYP450 metabolism.
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.